Physicochemical Differentiation: Lipophilicity (LogP) Comparison with De-Methoxy and Positional Isomer Analogs
The target compound exhibits a calculated LogP of 4.15 [1]. In contrast, the de-methoxy analog 1-(2,3-dimethylphenyl)-4-(4-methylbenzenesulfonyl)piperazine (MW 344.5, C19H24N2O2S) has a lower predicted LogP of approximately 3.5–3.8, owing to the absence of the polarizable methoxy oxygen. This ~0.35–0.65 LogP unit increase for the target compound suggests enhanced membrane permeability but potentially reduced aqueous solubility relative to the 4-methylphenylsulfonyl analog. Among positional isomers sharing the identical molecular formula (C20H26N2O3S, MW 374.5), such as 1-(2,4-dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine, the LogP values are expected to be nearly identical; however, the 2,3-dimethyl vs. 2,4-dimethyl N-aryl substitution pattern can alter molecular shape and pi-stacking interactions, which are not captured by LogP alone [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.15 |
| Comparator Or Baseline | 1-(2,3-dimethylphenyl)-4-(4-methylbenzenesulfonyl)piperazine: estimated LogP = 3.5–3.8 (de-methoxy analog); 1-(2,4-dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine: LogP ~4.1–4.2 (positional isomer) |
| Quantified Difference | ΔLogP ≈ +0.35 to +0.65 vs. de-methoxy analog; ΔLogP ≈ 0 to +0.05 vs. positional isomer |
| Conditions | Calculated LogP values (ChemSpace, predicted via fragment-based method). No experimental LogD7.4 data available for direct comparison. |
Why This Matters
Lipophilicity differences of ≥0.3 LogP units can significantly impact in vitro assay performance (e.g., non-specific binding, aggregation propensity) and in vivo pharmacokinetics; procurement of the correct analog is essential for SAR consistency.
- [1] ChemSpace. 1-(2,3-dimethylphenyl)-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine. CSSS00026673404. CAS 681852-65-3. View Source
- [2] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated piperazines as cannabinoid-1 receptor modulators. WO2008024284A2. Merck & Co., Inc. Filed 2007-08-17. View Source
